

# Coniferaldehyde: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Coniferaldehyde

Cat. No.: B117026

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CAS Number: 458-36-6 Molecular Formula:  $C_{10}H_{10}O_3$

**Coniferaldehyde** is a naturally occurring phenolic aldehyde and a key intermediate in the biosynthesis of lignin. It is found in numerous plant species and has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of **coniferaldehyde**, focusing on its physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways, with a particular emphasis on its potential applications in drug discovery and development.

## Physicochemical Properties

A summary of the key physicochemical properties of **coniferaldehyde** is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

Property	Value	Reference
Molecular Weight	178.18 g/mol	[1][2]
Melting Point	80-82 °C	[1]
Boiling Point	338.8 ± 27.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	136.8 ± 17.2 °C	[1]
LogP	1.35	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Moderately soluble in water.	[2][3][4]

## Key Experimental Protocols

**Coniferaldehyde** has been investigated in various in vitro and in vivo models to elucidate its mechanism of action and therapeutic potential. Below are summaries of key experimental designs.

### In Vitro Anti-Inflammatory Activity in Macrophages

- Objective: To investigate the anti-inflammatory effects of **coniferaldehyde** on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.[1][3][4]
- Methodology:
  - RAW264.7 cells are cultured in appropriate media.
  - Cells are pre-treated with varying concentrations of **coniferaldehyde** (e.g., 0.5-5 µM) for a specified period (e.g., 4-24 hours).[5]
  - Inflammation is induced by adding LPS.

- The expression and nuclear translocation of key signaling proteins such as Nrf-2 and the expression of downstream targets like heme oxygenase-1 (HO-1) are assessed using techniques like Western blotting and immunofluorescence.[3][5]
- The production of inflammatory mediators like nitric oxide (NO) can be quantified using the Griess assay.[5]

## Neuroprotective Effects in a Cellular Model of Alzheimer's Disease

- Objective: To evaluate the neuroprotective effects of **coniferaldehyde** in a cellular model of Alzheimer's disease using SH-SY5Y neuroblastoma cells.[6][7]
- Methodology:
  - SH-SY5Y cells, including those overexpressing amyloid precursor protein (APP), are cultured.
  - Cells are treated with **coniferaldehyde** (e.g., 100  $\mu$ M).[7]
  - The viability of neurons is assessed in the presence of stressors like amyloid- $\beta$  (A $\beta$ ) peptides or mitochondrial toxins.[7]
  - The activation of the Nrf2 pathway is determined by observing the translocation of Nrf2 to the nucleus via immunofluorescence.[6]
  - Mitochondrial function and structure are evaluated to assess the protective effects of **coniferaldehyde**. [6]

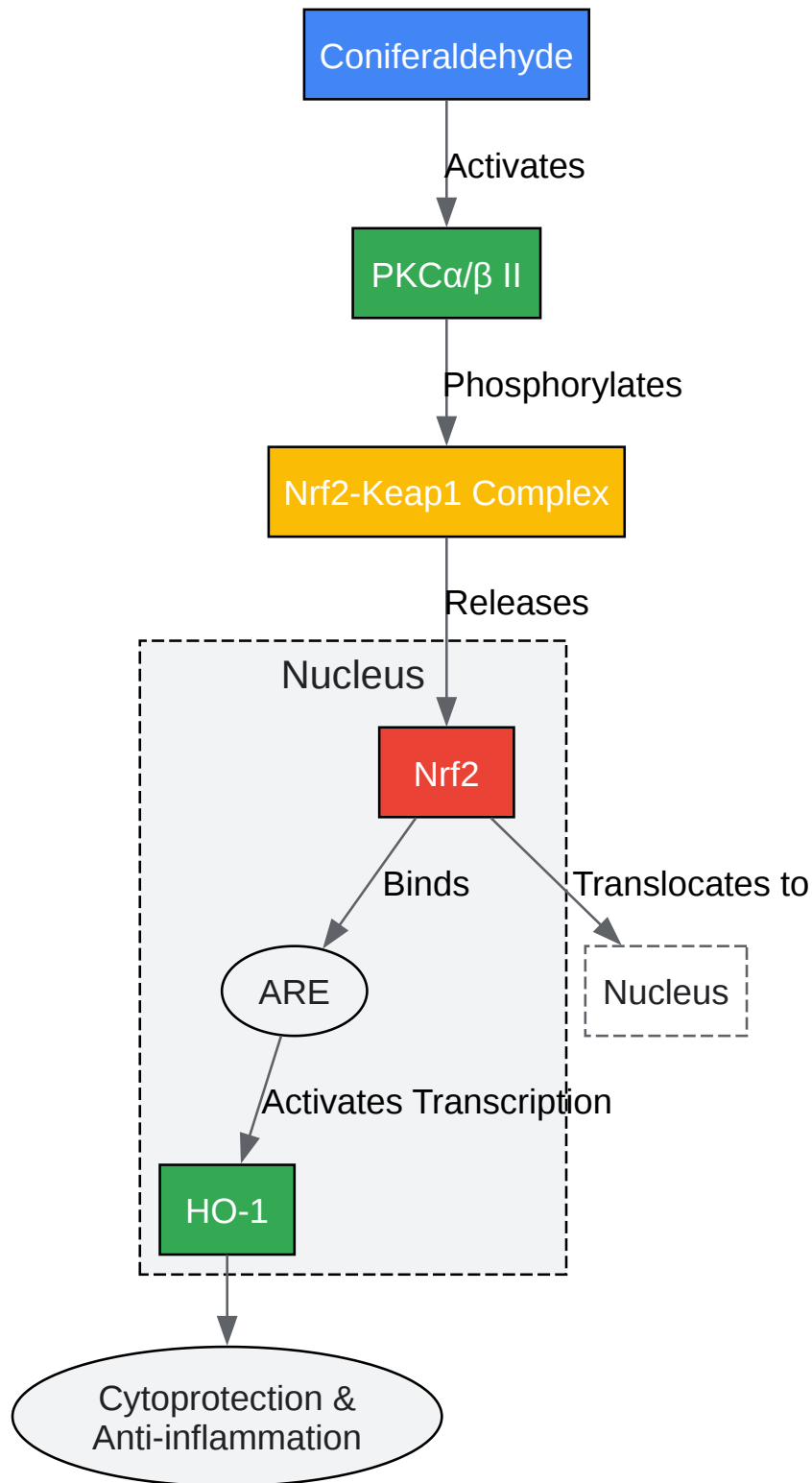
## In Vivo Efficacy in a Mouse Model of Huntington's Disease

- Objective: To assess the therapeutic potential of **coniferaldehyde** in a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease.[8]
- Methodology:

- Male mice are randomly assigned to control and treatment groups.
- The disease model is induced by the administration of 3-NP.
- **Coniferaldehyde** is administered to the treatment groups at specific dosages (e.g., 10 mg/kg and 20 mg/kg).[8]
- Neuronal damage and apoptosis in the motor cortex and striatum are assessed using histological techniques such as Nissl staining and TUNEL assays.[8]
- The expression of key proteins in relevant signaling pathways, such as PKM2 and the JAK2/STAT3 pathway, is analyzed by Western blotting.[8]

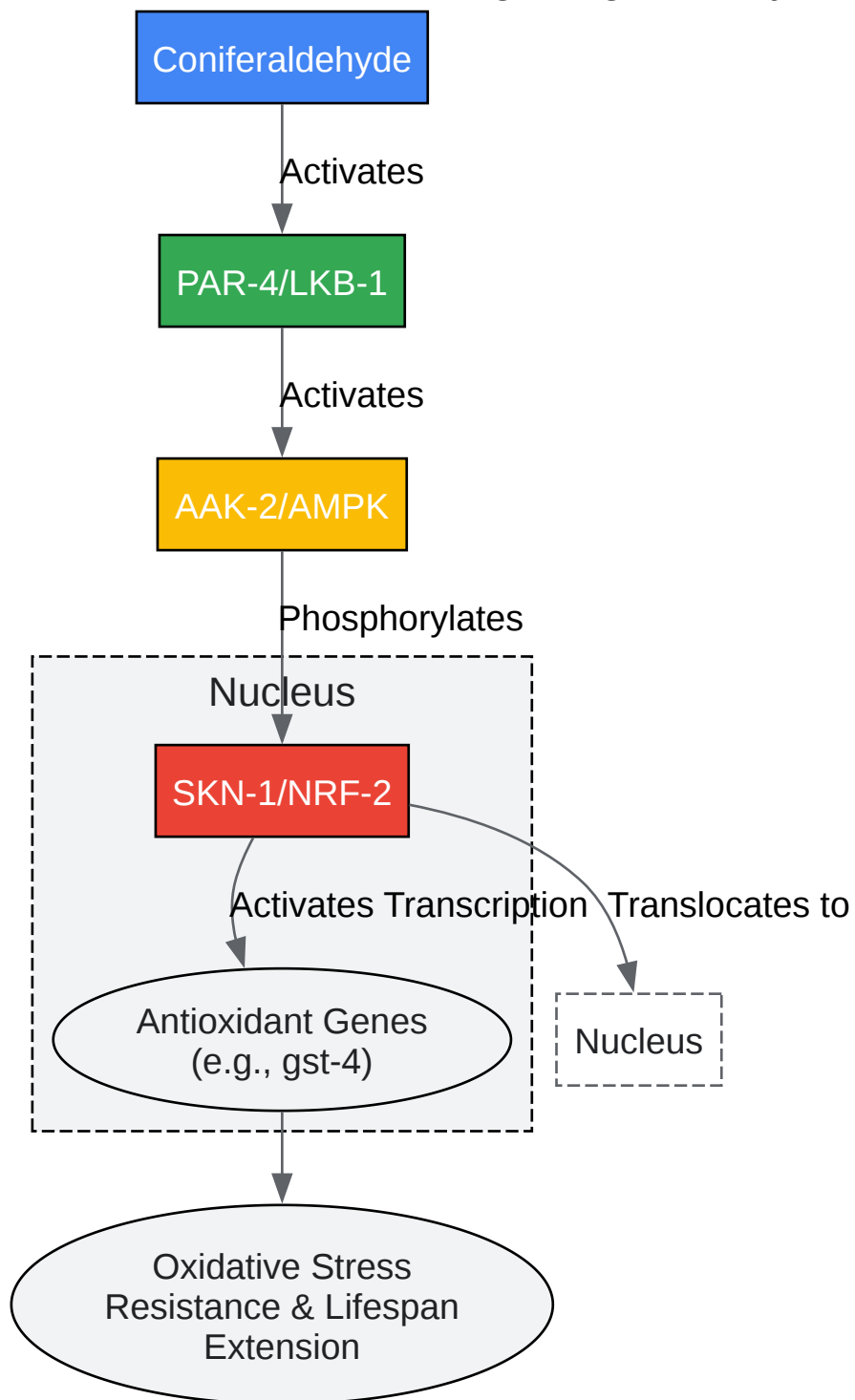
## Signaling Pathways

**Coniferaldehyde** exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate two of the most well-characterized pathways.

PKC $\alpha$ / $\beta$  II/Nrf-2/HO-1 Signaling Pathway[Click to download full resolution via product page](#)

Caption: **Coniferaldehyde** activates the PKC $\alpha$ / $\beta$  II/Nrf-2/HO-1 signaling pathway.

## PAR-4/AAK-2/SKN-1 Signaling Pathway

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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